3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-[3-(furan-2-yl)propyl]propanamide
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Overview
Description
3-{8-FLUORO-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}-N-[3-(FURAN-2-YL)PROPYL]PROPANAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of 3-{8-FLUORO-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}-N-[3-(FURAN-2-YL)PROPYL]PROPANAMIDE typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.
Scientific Research Applications
3-{8-FLUORO-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}-N-[3-(FURAN-2-YL)PROPYL]PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Compared to other indole derivatives, 3-{8-FLUORO-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}-N-[3-(FURAN-2-YL)PROPYL]PROPANAMIDE is unique due to its specific structural features, such as the fluorine atom and the furan ring. Similar compounds include:
- Indole-3-acetic acid
- 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one
- 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one .
These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C20H19FN4O3 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-(8-fluoro-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[3-(furan-2-yl)propyl]propanamide |
InChI |
InChI=1S/C20H19FN4O3/c21-13-5-6-16-15(11-13)18-19(24-16)20(27)25(12-23-18)9-7-17(26)22-8-1-3-14-4-2-10-28-14/h2,4-6,10-12,24H,1,3,7-9H2,(H,22,26) |
InChI Key |
AKPIPDAUTCFMCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CCCNC(=O)CCN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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